molecular formula C23H32N4O4 B4585121 3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4585121
M. Wt: 428.5 g/mol
InChI Key: GWOLHPRCLHZMIN-UHFFFAOYSA-N
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Description

3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C23H32N4O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is 428.24235551 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

The synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions highlights the versatility of bicyclic compounds in asymmetric synthesis. Waldmann and Braun (1991) demonstrated the production of derivatives with significant yields and diastereomeric excess, showcasing the potential for creating complex organic molecules with high stereochemical control (Waldmann & Braun, 1991).

Cyclization and Organometallic Complexes

Kirin et al. (2000) explored the synthesis of optically active hydridocarbonyl triosmium clusters with terpene derivatives as ligands, presenting a novel approach to organometallic chemistry. This study underlines the potential for crafting complex organometallic structures with specific optical activities, expanding the toolkit for synthetic chemists in designing molecules with precise functional properties (Kirin et al., 2000).

N-Substituted Bicyclic Compounds

Grošelj et al. (2006) detailed the synthesis and transformations of some N-substituted bicyclic compounds, offering insight into the reactivity and potential applications of these structures in more complex synthetic pathways. Their work contributes to the understanding of how substituents influence the reactivity and stability of bicyclic frameworks, which is critical for the design of new materials and pharmaceuticals (Grošelj et al., 2006).

Anticancer Potential of Organometallic Complexes

Stepanenko et al. (2011) synthesized organometallic complexes with potential as anticancer agents, utilizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines. This research demonstrates the application of complex organic molecules in therapeutics, specifically targeting cyclin-dependent kinase inhibitors for cancer treatment. The study illustrates the intersection of organic synthesis and biomedical research, aiming to develop novel anticancer compounds (Stepanenko et al., 2011).

Properties

IUPAC Name

3-[[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4/c1-4-27-11-16(20(26-27)22(29)24-13-7-5-6-8-13)25-21(28)18-14-9-10-15(17(14)12(2)3)19(18)23(30)31/h11,13-15,18-19H,4-10H2,1-3H3,(H,24,29)(H,25,28)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLHPRCLHZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3C4CCC(C3C(=O)O)C4=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid

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